N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(10-19-17(23)13-4-2-1-3-5-13)21-9-7-14(11-21)24-15-6-8-18-12-20-15/h1-6,8,12,14H,7,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYXBEMFMFBBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target various receptors and enzymes, contributing to their biological activity.
Mode of Action
It’s structurally similar compounds have shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects.
Biological Activity
N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Structural Overview
The compound features:
- Pyrimidine ring : This heterocyclic structure is known for its role in biological systems, particularly in nucleic acids.
- Pyrrolidine ring : This five-membered ring contributes to the compound's conformational flexibility and interaction potential with biological targets.
- Acetamide group : Enhances solubility and bioactivity through hydrogen bonding.
This compound interacts with specific molecular targets, primarily enzymes and receptors. The pyrimidine moiety can engage in hydrogen bonding and π–π stacking interactions, while the pyrrolidine ring enhances hydrophobic interactions. This multifaceted interaction profile allows for significant binding affinity to target proteins involved in various biological processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes related to metabolic pathways. For instance, studies on related benzamide derivatives have demonstrated their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management .
2. Receptor Binding
The compound has shown potential as a receptor ligand in various studies. Its structural analogs have been tested for binding affinity against receptors implicated in neurodegenerative diseases and metabolic disorders.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Notable findings include:
- Substituent Effects : Variations in the pyrimidine or pyrrolidine components can significantly alter the compound's potency and selectivity for biological targets.
- Comparative Analyses : When compared to similar compounds, such as those featuring a piperidine ring instead of a pyrrolidine ring, the unique combination of these rings in this compound offers distinct advantages in terms of binding interactions and biological activity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
- Pyrimidine vs. Quinoline Cores: The target compound's pyrimidinyloxy group contrasts with quinoline-based analogs (), which exhibit broader aromatic systems that may enhance π-π stacking but reduce metabolic stability .
- Substituent Effects : The pyrimidin-4-yloxy group in the target compound likely enhances hydrogen bonding compared to the trifluoromethyl group in 's analog, which prioritizes lipophilicity and electron-withdrawing effects .
- Sulfur vs.
Physicochemical Properties
- Solubility : The pyrimidinyloxy group’s polarity may improve aqueous solubility compared to the trifluoromethyl analog () but reduce it relative to sulfonamide derivatives () .
- Lipophilicity : The target compound is likely less lipophilic than ’s trifluoromethyl/fluoro-substituted analogs, which are designed for membrane permeability .
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
